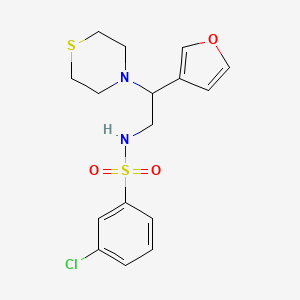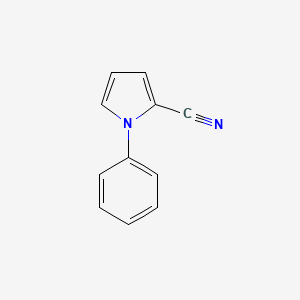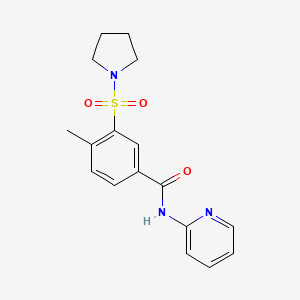![molecular formula C21H18N4O5 B2586365 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2319848-17-2](/img/structure/B2586365.png)
1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule that features a rich array of functional groups and a diverse structural framework. The compound exhibits unique chemical and biological properties that have drawn significant interest from researchers in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. The key steps often include:
Condensation of appropriate benzodioxole derivatives with oxadiazole precursors under acidic or basic conditions.
Cyclization reactions that facilitate the formation of the tetrahydroquinazoline core.
Functional group modifications to introduce the propyl group and finalize the structure.
Industrial Production Methods
For industrial-scale production, these reactions are optimized for higher yields and purity. This involves:
Utilizing continuous flow reactors to enhance reaction efficiency and control.
Implementing purification techniques such as crystallization, chromatography, and distillation to achieve the desired product quality.
Ensuring environmental and safety standards are met throughout the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo a variety of chemical reactions:
Oxidation: : The benzodioxole moiety can be oxidized under specific conditions to introduce further functional groups.
Reduction: : Selective reduction of the oxadiazole ring can be performed to modify its electronic properties.
Substitution: : Nucleophilic and electrophilic substitutions can occur at various positions, allowing for diverse derivative synthesis.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: : Including lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium (Pd) catalyst.
Substituents: : Using nucleophiles like amines or electrophiles like acyl chlorides for substitution reactions.
Major Products
The reactions yield a range of products depending on the conditions, often leading to new derivatives with altered biological or chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is utilized in organic synthesis as a precursor or intermediate for complex molecule construction. It serves as a versatile building block in medicinal chemistry for drug design.
Biology
Research into this compound has revealed its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes. It is employed in the study of cellular processes and molecular mechanisms.
Medicine
Due to its unique structural features, the compound is investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry
In industrial applications, the compound finds use in materials science for the development of novel polymers and advanced materials with specific functional properties.
Wirkmechanismus
The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The benzodioxole and oxadiazole rings are key pharmacophores that facilitate binding to active sites, modulating biological pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
**1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
**1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
Uniqueness
1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione stands out due to its specific propyl group substitution, which can influence its pharmacokinetic properties, enhancing its bioavailability and stability compared to similar compounds.
This complex molecule is more than just a chemical structure; it's a gateway to innovative research and applications across multiple scientific domains.
Eigenschaften
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N4O5/c1-2-9-24-20(26)14-5-3-4-6-15(14)25(21(24)27)11-18-22-19(23-30-18)13-7-8-16-17(10-13)29-12-28-16/h3-8,10,14H,2,9,11-12H2,1H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNDFCGVQKJWBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N4O5+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2586283.png)






![N-cycloheptyl-10-(2,5-dimethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2586295.png)
![N-[(5-Chloropyrazin-2-yl)methyl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide](/img/structure/B2586297.png)

![N-[3-(2-oxoimidazolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2586300.png)
![3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2586301.png)

